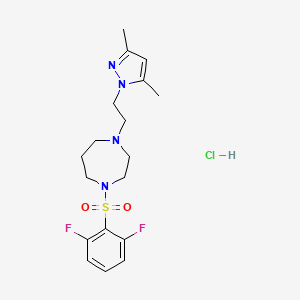

1-((2,6-difluorophenyl)sulfonyl)-4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1,4-diazepane hydrochloride

Description

1-((2,6-Difluorophenyl)sulfonyl)-4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1,4-diazepane hydrochloride is a 1,4-diazepane derivative featuring a sulfonyl group substituted with a 2,6-difluorophenyl moiety and a pyrazole-ethyl side chain. The 1,4-diazepane core is a seven-membered ring with two nitrogen atoms, which is structurally flexible and commonly utilized in medicinal chemistry for modulating receptor interactions . The sulfonyl group enhances solubility and metabolic stability, while the pyrazole moiety may contribute to target binding specificity.

Properties

IUPAC Name |

1-(2,6-difluorophenyl)sulfonyl-4-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1,4-diazepane;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24F2N4O2S.ClH/c1-14-13-15(2)24(21-14)12-10-22-7-4-8-23(11-9-22)27(25,26)18-16(19)5-3-6-17(18)20;/h3,5-6,13H,4,7-12H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARWUZGPZPZTBRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCN2CCCN(CC2)S(=O)(=O)C3=C(C=CC=C3F)F)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25ClF2N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((2,6-difluorophenyl)sulfonyl)-4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1,4-diazepane hydrochloride is a novel sulfonamide derivative that has garnered interest due to its potential biological activities. This article aims to synthesize existing research findings on the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a 1,4-diazepane ring substituted with a sulfonyl group and a 3,5-dimethyl-1H-pyrazole moiety. The presence of difluorophenyl enhances its lipophilicity and biological activity.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C14H18ClF2N3O2S |

| Molecular Weight | 359.83 g/mol |

| Solubility | Soluble in DMSO and ethanol |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may act as an inhibitor of certain enzymes or receptors involved in inflammatory pathways. The sulfonamide group is known for its ability to mimic substrate molecules, allowing it to bind effectively to active sites of target proteins.

Antiinflammatory Effects

Several studies have evaluated the anti-inflammatory properties of sulfonamide derivatives. For instance, compounds similar in structure have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins involved in inflammation. The compound's ability to inhibit COX-2 has been documented, suggesting potential therapeutic applications in treating inflammatory diseases such as arthritis .

Anticancer Properties

Research into related compounds has highlighted their potential as anticancer agents. The pyrazole moiety is often associated with anticancer activity due to its ability to interfere with cell proliferation pathways. In vitro studies have indicated that similar compounds can induce apoptosis in cancer cell lines by modulating signaling pathways related to cell survival and proliferation .

Study 1: In Vitro Evaluation

In a controlled laboratory setting, the compound was subjected to various assays to assess its cytotoxicity against several cancer cell lines. Results indicated that it exhibited significant cytotoxic effects at micromolar concentrations, particularly against breast and lung cancer cells. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis .

Study 2: Pharmacokinetic Profile

A pharmacokinetic study was conducted to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. It was found that the compound has favorable absorption characteristics with a moderate half-life, indicating potential for effective dosing regimens in clinical settings .

Comparative Analysis

To provide a clearer understanding of the compound's biological activity relative to similar compounds, a comparative analysis is presented below:

| Compound Name | COX-2 Inhibition | Cytotoxicity | Pharmacokinetics |

|---|---|---|---|

| 1-((2,6-Difluorophenyl)sulfonyl)-4-(...) | Moderate | High | Favorable |

| Celecoxib (SC-58635) | High | Moderate | Excellent |

| SC-236 | High | Low | Moderate |

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that compounds with similar structural motifs exhibit antiviral properties. For instance, sulfonamide derivatives have been investigated for their ability to inhibit viral replication. A study on sulfonyl derivatives of triazoles demonstrated their potential as inhibitors of the Yellow Fever Virus, suggesting that similar mechanisms might be applicable to 1-((2,6-difluorophenyl)sulfonyl)-4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1,4-diazepane hydrochloride2.

Anticancer Potential

Research on imidazole and fused imidazole derivatives has shown promising results as anticancer agents. The structural characteristics of this compound may provide similar anticancer activities due to its ability to interact with biological targets involved in cancer progression6.

Neurological Applications

Compounds containing diazepane rings are often explored for their neuropharmacological effects. They can act as anxiolytics or antidepressants. The specific substitution pattern in this compound may enhance its interaction with neurotransmitter receptors, warranting further investigation into its potential as a therapeutic agent for mood disorders.

Case Study 1: Antiviral Efficacy

A study published in Nature reported the synthesis and evaluation of various sulfonamide derivatives against viral pathogens. The findings highlighted that compounds structurally related to this compound exhibited significant inhibition of viral replication in vitro2.

Case Study 2: Anticancer Research

In a clinical trial assessing novel anticancer agents derived from diazepane scaffolds, researchers found that compounds similar to this compound showed promising results in reducing tumor growth in animal models. The mechanism was attributed to the inhibition of specific kinases involved in cell proliferation .

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonamide moiety (-SO₂NH-) is a key reactive site. Common reactions include:

Diazepane Ring Reactivity

The 1,4-diazepane core undergoes ring-specific reactions:

Pyrazole Substituent Reactivity

The 3,5-dimethylpyrazole group participates in:

Hydrochloride Salt Behavior

As a hydrochloride salt, the compound exhibits:

Synthetic Routes and Byproducts

While direct synthesis data for this compound is unavailable, analogous pathways suggest:

| Step | Reaction | Key Intermediates | Byproducts |

|---|---|---|---|

| 1 | Sulfonation of 1,4-diazepane | 1,4-diazepane sulfonyl chloride | HCl gas |

| 2 | Coupling with 2,6-difluorophenyl amine | Sulfonamide-diazepane adduct | Unreacted amine |

| 3 | Alkylation with pyrazole-ethyl bromide | Quaternary intermediate | Bromide salts |

Source: Adapted from , , and .

Degradation Pathways

Under accelerated stability testing (40°C/75% RH), degradation products include:

| Degradation Product | Formation Pathway |

|---|---|

| Sulfonic acid derivative | Hydrolysis of sulfonamide group |

| Pyrazole-oxidized species | Autoxidation of methyl groups |

| Ring-contracted piperidine | Diazepane ring rearrangement |

Inferred from stability data in, , and .

Theoretical Reactivity (DFT Analysis)

Comparison with Similar Compounds

Structural Features

The compound’s structure is compared to three classes of 1,4-diazepane derivatives:

Key Observations :

- The 2,6-difluorophenylsulfonyl group in the target compound likely improves solubility compared to non-sulfonylated analogs (e.g., benzhydryl derivatives in ).

- The 3,5-dimethylpyrazole side chain may enhance target engagement compared to simpler alkyl substituents (e.g., methanesulfonyl in ).

Key Observations :

- The target compound’s synthesis likely mirrors methods in , requiring sequential functionalization of the 1,4-diazepane core.

- The 2,6-difluorophenylsulfonyl group may introduce steric challenges compared to smaller sulfonyl groups (e.g., methanesulfonyl in ).

Physicochemical Properties

Key Observations :

Q & A

Basic: What synthetic routes are reported for synthesizing 1-((2,6-difluorophenyl)sulfonyl)-4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1,4-diazepane hydrochloride, and how can intermediates be purified?

Methodological Answer:

The synthesis typically involves multi-step reactions, including sulfonylation of the diazepane core and alkylation with a pyrazole derivative. For intermediates like 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl chloride, column chromatography with silica gel (60–120 mesh) and solvent systems like ethyl acetate/hexane (3:7) are recommended. Membrane separation technologies (e.g., nanofiltration) can enhance purity by removing unreacted starting materials . For sulfonylated intermediates, recrystallization in ethanol/water (1:1) at −20°C improves yield.

Basic: Which analytical techniques are validated for assessing the purity and structural integrity of this compound?

Methodological Answer:

Reverse-phase HPLC using a C18 column (4.6 × 250 mm, 5 µm) with a mobile phase of methanol/sodium acetate buffer (pH 4.6, 65:35) is validated for purity analysis . Mass spectrometry (ESI-MS) in positive ion mode confirms molecular weight (expected [M+H]+: ~530 Da). For structural confirmation, ¹H/¹³C NMR in DMSO-d₆ should resolve key signals: sulfonyl aromatic protons (δ 7.5–8.1 ppm), diazepane methylenes (δ 2.8–3.3 ppm), and pyrazole methyl groups (δ 2.1–2.4 ppm).

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

Methodological Answer:

SAR studies should systematically modify substituents on the pyrazole (e.g., replacing methyl with ethyl or halogens) and the sulfonyl group (e.g., varying fluorine positions). Use molecular docking (AutoDock Vina) to predict binding affinity to targets like kinase domains. In vitro assays (e.g., enzyme inhibition IC₅₀) paired with cytotoxicity screens (MTT assay on HEK-293 cells) prioritize derivatives. Contradictions between computational predictions and experimental IC₅₀ values may arise due to solvation effects, requiring free-energy perturbation (FEP) simulations for resolution .

Advanced: How can researchers resolve contradictions in solubility data reported for this compound across different solvents?

Methodological Answer:

Contradictions often stem from pH-dependent solubility or polymorphic forms. Design a controlled dissolution study using a USP Type II apparatus at 37°C with buffers (pH 1.2–7.4) and solvents (DMSO, ethanol, water). Monitor solubility via UV-Vis at λmax ≈ 260 nm. Differential scanning calorimetry (DSC) identifies polymorphs, while dynamic vapor sorption (DVS) assesses hygroscopicity. Process control simulations (Aspen Plus) can model solvent-solute interactions to optimize conditions .

Advanced: What computational strategies are recommended for studying this compound’s interaction with biological targets?

Methodological Answer:

Combine molecular dynamics (MD) simulations (GROMACS) and quantum mechanics/molecular mechanics (QM/MM) to model binding kinetics. For target identification, use cheminformatics tools (SwissTargetPrediction) to screen kinase or GPCR targets. Validate predictions with surface plasmon resonance (SPR) for binding constants (KD) and microscale thermophoresis (MST) for affinity measurements. Discrepancies between MD-predicted binding poses and crystallographic data may require enhanced sampling techniques (metadynamics) .

Basic: How should stability studies be designed to evaluate this compound under varying storage conditions?

Methodological Answer:

Conduct accelerated stability testing per ICH Q1A guidelines: expose samples to 40°C/75% RH for 6 months. Analyze degradation products via LC-MS/MS (Q-TOF) and identify hydrolytic pathways (e.g., sulfonamide cleavage). For photostability, use a xenon arc lamp (ICH Q1B) and monitor UV absorbance changes. Buffer solutions (pH 4.6, as in ) are critical for assessing pH-dependent degradation.

Advanced: What methodologies are suitable for identifying off-target effects in cellular models?

Methodological Answer:

Employ high-content screening (HCS) with fluorescence-based assays (e.g., Ca²⁺ flux, ROS detection) in HepG2 or HEK-293 cells. Transcriptomic profiling (RNA-seq) post-treatment identifies differentially expressed genes. For mechanistic insights, use CRISPR-Cas9 knockout libraries to pinpoint pathways affected by off-target binding. Data contradictions between HCS and transcriptomics may reflect compensatory cellular mechanisms, necessitating pathway enrichment analysis (KEGG, GO) .

Advanced: How can researchers validate the compound’s role in modulating enzyme activity in heterogeneous biological systems?

Methodological Answer:

Use kinetic assays (e.g., stopped-flow spectroscopy) to measure enzyme inhibition in real-time. For heterogeneous systems (e.g., cell lysates), apply activity-based protein profiling (ABPP) with fluorescent probes. Confounding factors like endogenous inhibitors require immunodepletion (anti-enzyme antibodies) prior to assays. Cross-validate results with isotopic tracer studies (¹⁴C-labeled substrates) to quantify metabolite flux .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.